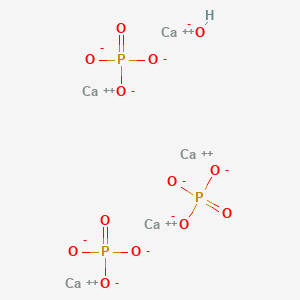
Hydroxyapatite
Cat. No. B1670994
Key on ui cas rn:
12167-74-7
M. Wt: 152.06 g/mol
InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US09199934B2
Procedure details


As shown above in 2.1.2 to 2.4.2 maleic acid anhydride is reacted with a suitable conjugated diene compound to give the wanted Diels-Alder reaction product. For example maleic acid anhydride reacted with butadiene in benzene or dioxane at ambient temperature is quantatively transferred to cis-1,2,3,6-tetrahydrophthalic acid anhydride (K. Alder et al, Liebigs Annalen der Chemie, 460, 98 (1928) and 514, 1 (1934)). In the reaction of maleic acid anhydride with 2,3-dimethyl-1,3-dibutadiene in nitromethane and addition of 5 mol % of a rhuthenium catalyst on a hydroxyl apatite support, 5,6-dimethyl-3a,4,7,7a-tetrahydro-isobenzofurane-1,3-dione is formed (K. Mori et al. JACS 125, 11460 (2003)). 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is formed by reacting maleic acid anhydride with furane in diethylether. First the kinetically faster endo-product is formed which during 8 h at ambient temperature completely rearranges to the thermodynamically stable exo-product (R. B. Woodward and H. Baer, JACS 70 1161 (1948)). Maleic acid anhydride and 1,3-cyclohexadiene in benzene with heating at ambient temperature quantitatively react to 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione.

[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
2,3-dimethyl-1,3-dibutadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
hydroxyl apatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C=CC=C.[C:12]1(=O)O[C:15](=O)[C@H:14]2[CH2:18]C=C[CH2:21][C@@H:13]12.[OH-].[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>C1C=CC=CC=1.O1CCOCC1.[N+](C)([O-])=O>[CH3:12][C:13]1[CH2:21][CH:2]2[CH:3]([CH2:15][C:14]=1[CH3:18])[C:4](=[O:5])[O:6][C:1]2=[O:7] |f:3.4.5.6.7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Two
[Compound]
|
Name
|
diene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([C@H]2[C@@H](C(=O)O1)CC=CC2)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Seven
[Compound]
|
Name
|
2,3-dimethyl-1,3-dibutadiene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hydroxyl apatite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the wanted Diels-Alder reaction product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1CC2C(OC(C2CC1C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
